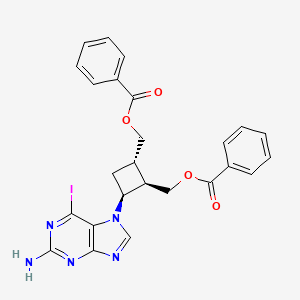![molecular formula C6H5FN4 B15242530 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its broad range of biological activities, including antiviral and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the following steps:
Deprotonation of 2-cyanopyrrole: This step is carried out using a strong base such as sodium hydride (NaH).
N-amination: The deprotonated 2-cyanopyrrole is then reacted with an in situ prepared monochloramine solution.
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to ensure the efficient and safe synthesis of this compound. These processes involve the same basic steps as the laboratory synthesis but are optimized for large-scale operations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Sodium Hydride (NaH): Used for deprotonation.
Monochloramine Solution: Used for N-amination.
Formamidine Acetate: Used for cyclization.
Major Products
The major products formed from these reactions are typically more complex heterocyclic compounds that retain the pyrrolo[2,1-f][1,2,4]triazine core .
Applications De Recherche Scientifique
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Cancer Research: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Biological Studies: It serves as a scaffold for the development of biologically active molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to its therapeutic effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition is a common strategy .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine: Another derivative with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
Uniqueness
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and metabolic stability. This makes it a valuable compound in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C6H5FN4 |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
Clé InChI |
KGBHBKOYCNZMKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=NC(=N2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)




![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)

![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)

![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)

